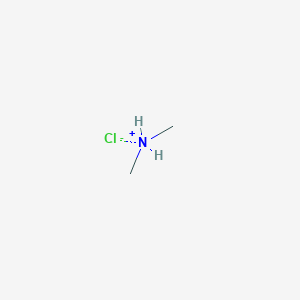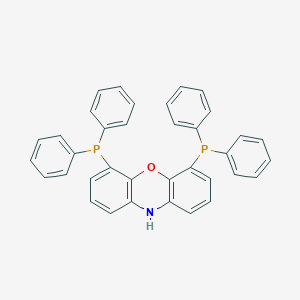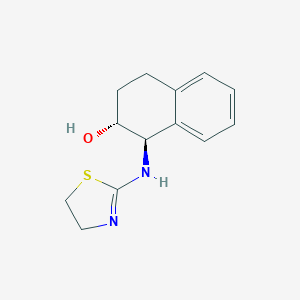
2-Naphthalenol, 1,2,3,4-tetrahydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenol, 1,2,3,4-tetrahydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as THTA and is known for its unique chemical properties that make it useful in various laboratory experiments.
Wirkmechanismus
The mechanism of action of THTA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. THTA has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition leads to an increase in the concentration of acetylcholine, which can have various physiological effects.
Biochemische Und Physiologische Effekte
THTA has been found to have several biochemical and physiological effects. This compound has been found to exhibit significant antioxidant activity, which makes it useful in the study of oxidative stress-related diseases. THTA has also been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using THTA in laboratory experiments is its unique chemical properties. This compound has been found to exhibit significant antioxidant activity, antibacterial, antifungal, and antiviral properties, making it useful in various scientific research applications. However, one of the main limitations of using THTA is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of THTA. One potential direction is the development of new drugs based on the chemical structure of THTA. This compound has been found to exhibit significant antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Another potential direction is the study of THTA's potential role in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Finally, the study of THTA's potential toxicity and its effects on various biological processes can also be a potential future direction for research.
Synthesemethoden
The synthesis of THTA involves a multi-step process that requires the use of several reagents and solvents. The first step involves the condensation of 2-naphthol with 2-bromoethylamine hydrobromide in the presence of potassium carbonate. This reaction yields 2-(2-bromoethylamino)naphthalene. The second step involves the reduction of the bromo group using sodium borohydride to obtain 2-(2-ethylamino)naphthalene. The final step involves the reaction of 2-(2-ethylamino)naphthalene with thioacetamide to obtain THTA.
Wissenschaftliche Forschungsanwendungen
THTA has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. THTA has also been found to have significant antioxidant activity, which makes it useful in the study of oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
141034-15-3 |
|---|---|
Produktname |
2-Naphthalenol, 1,2,3,4-tetrahydro-1-((4,5-dihydro-2-thiazolyl)amino)-, trans- |
Molekularformel |
C13H16N2OS |
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
(1R,2R)-1-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C13H16N2OS/c16-11-6-5-9-3-1-2-4-10(9)12(11)15-13-14-7-8-17-13/h1-4,11-12,16H,5-8H2,(H,14,15)/t11-,12-/m1/s1 |
InChI-Schlüssel |
IJYJPVUMGMGDDO-VXGBXAGGSA-N |
Isomerische SMILES |
C1CC2=CC=CC=C2[C@H]([C@@H]1O)NC3=NCCS3 |
SMILES |
C1CC2=CC=CC=C2C(C1O)NC3=NCCS3 |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C1O)NC3=NCCS3 |
Andere CAS-Nummern |
141034-15-3 |
Synonyme |
(1R,2R)-1-(4,5-dihydro-1,3-thiazol-2-ylamino)tetralin-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



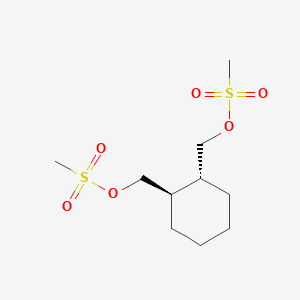
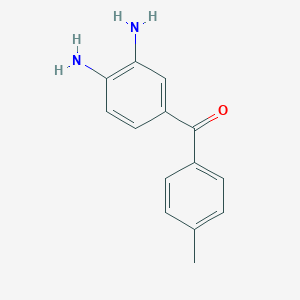
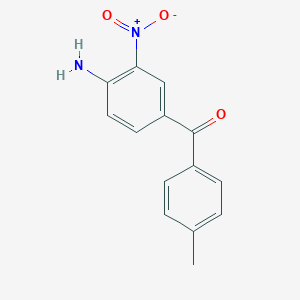
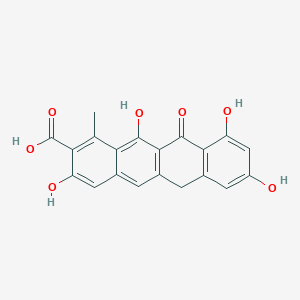
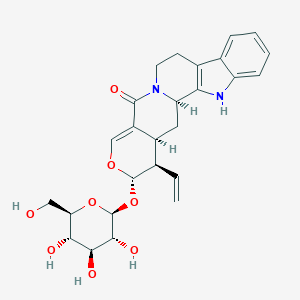
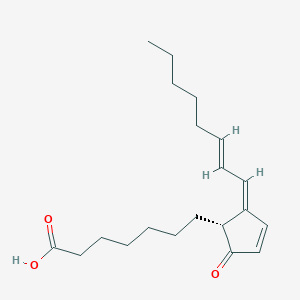
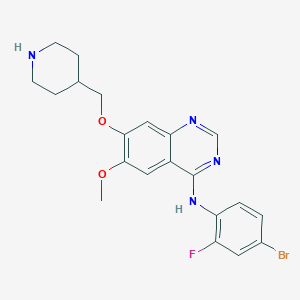
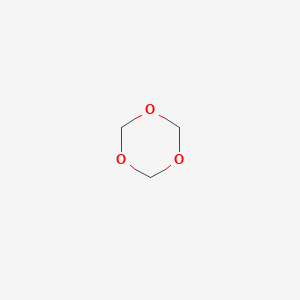
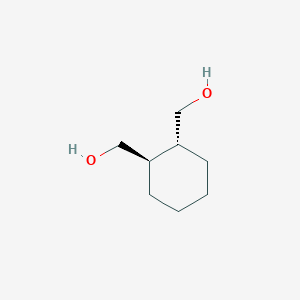
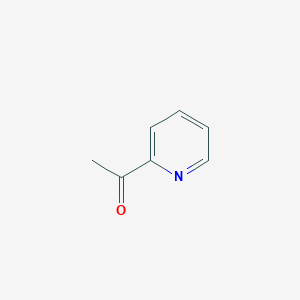
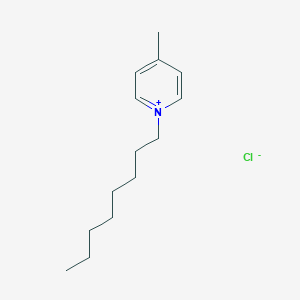
![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)
